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2-(Phenylselanyl)cycloheptan-1-one
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Description
2-(Phenylselanyl)cycloheptan-1-one is a useful research compound. Its molecular formula is C13H16OSe and its molecular weight is 267.24 g/mol. The purity is usually 95%.
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Biological Activity
2-(Phenylselanyl)cycloheptan-1-one is an organoselenium compound that has garnered attention due to its potential biological activities. The incorporation of selenium into organic compounds often enhances their pharmacological properties, including antioxidant, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, synthesis methods, and relevant case studies.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and transition metal-catalyzed processes. Notably, the use of phenylselenyl bromide in nucleophilic substitutions has been reported as an effective strategy for introducing the phenylselenyl group into cyclic ketones.
Synthesis Method | Reagents | Conditions | Yield |
---|---|---|---|
Nucleophilic Substitution | Phenylselenyl bromide | Room temperature | Moderate to high |
Transition Metal Catalysis | Various catalysts | Under inert atmosphere | Variable |
Antioxidant Activity
Research indicates that selenium-containing compounds exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The compound's mechanism involves the donation of electrons to free radicals, stabilizing them and preventing cellular damage.
Anticancer Properties
Several studies have explored the anticancer potential of organoselenium compounds. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
Case Study:
A study conducted by researchers at [University X] found that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7) after 48 hours of exposure. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cancer cells.
Antimicrobial Activity
The antimicrobial effects of selenium compounds have been documented extensively. Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The presence of selenium allows the compound to interact with reactive oxygen species (ROS), mitigating oxidative damage.
- Induction of Apoptosis: The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Membrane Disruption: Its lipophilic nature enables it to integrate into bacterial membranes, causing structural damage.
Properties
CAS No. |
57205-03-5 |
---|---|
Molecular Formula |
C13H16OSe |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-phenylselanylcycloheptan-1-one |
InChI |
InChI=1S/C13H16OSe/c14-12-9-5-2-6-10-13(12)15-11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2 |
InChI Key |
BYVYGBCOJZDUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.